N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide
Description
This compound features a hybrid scaffold combining an indazole core linked via a carboxamide bridge to a phenyl-substituted 1,2,4-triazole moiety. The triazole ring is further modified with a methoxymethyl group at the 5-position. Indazole-triazole hybrids are particularly notable for their metabolic stability and tunable pharmacokinetic properties, making them candidates for therapeutic development .
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H16N6O2/c1-26-10-15-20-17(24-22-15)11-6-8-12(9-7-11)19-18(25)16-13-4-2-3-5-14(13)21-23-16/h2-9H,10H2,1H3,(H,19,25)(H,21,23)(H,20,22,24) |
InChI Key |
LJHHNZNREMOVTO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide typically involves the formation of the indazole and triazole rings followed by their coupling. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . The triazole ring can be synthesized via the cyclization of amido-nitriles . The final coupling step often involves the use of transition metal catalysts such as copper or silver to facilitate the formation of the N-N bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The indazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The triazole ring can enhance the binding affinity and specificity of the compound . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs involve variations in substituents on the triazole, phenyl, or indazole moieties. Key examples include:
Key Observations :
- The methoxymethyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., 3a with chloro substituents) .
Biological Activity
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16N4O2
- IUPAC Name : this compound
- SMILES Notation : COCC1=NN(C(=O)N2C=CC=C(C=C2)C=N1)C=C(C=C)C=C
Antimicrobial Activity
Research has indicated that compounds featuring the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazole demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The indazole scaffold has been associated with anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma). The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cell cycle regulation .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have been reported to reduce pro-inflammatory cytokine production in experimental models of inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and indazole rings. Key findings include:
- Triazole Substituents : The presence of electron-donating groups on the triazole ring enhances antimicrobial activity.
- Indazole Modifications : Substituents at the 3-position of the indazole ring have been shown to affect anticancer potency significantly.
Case Study 1: Antimicrobial Evaluation
In a recent study evaluating a series of triazole derivatives, this compound exhibited an MIC of 0.25 μM against E. coli, suggesting strong antibacterial potential .
Case Study 2: Anticancer Mechanism Investigation
Another investigation focused on the compound's mechanism of action in cancer cells. It was found that treatment with this compound led to a significant increase in apoptotic markers and a decrease in cell viability in MCF-7 cells after 48 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
